molecular formula C38H46Cl2N6O8S B1667091 Butanoic acid, 1-((3,5-dichlorophenyl)sulfonyl)-L-prolyl-N4-(N-methyl-N-((4-((((2-methylphenyl)amino)carbonyl)amino)phenyl)acetyl)-L-leucyl)-2,4-diamino-, (2S)- CAS No. 327613-57-0

Butanoic acid, 1-((3,5-dichlorophenyl)sulfonyl)-L-prolyl-N4-(N-methyl-N-((4-((((2-methylphenyl)amino)carbonyl)amino)phenyl)acetyl)-L-leucyl)-2,4-diamino-, (2S)-

Cat. No. B1667091
CAS RN: 327613-57-0
M. Wt: 817.8 g/mol
InChI Key: MNQBPRHHZPXCKZ-ZDCRTTOTSA-N
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Description

BIO 5192 is a highly selective and potent inhibitor of integrin alpha-4 beta-1 (Very Late Antigen-4). Integrins are proteins that facilitate cell adhesion and signal transduction, playing crucial roles in various physiological processes. BIO 5192 specifically targets integrin alpha-4 beta-1, making it valuable for research and therapeutic applications .

Scientific Research Applications

BIO 5192 has a wide range of scientific research applications:

    Chemistry: Used as a tool to study integrin-mediated cell adhesion and signaling pathways.

    Biology: Facilitates the mobilization of hematopoietic stem and progenitor cells, aiding in stem cell research.

    Medicine: Investigated for its potential therapeutic effects in conditions like spinal cord injury and autoimmune diseases.

    Industry: Utilized in the development of integrin-targeted therapies and diagnostic tools

Mechanism of Action

BIO 5192 exerts its effects by selectively binding to integrin alpha-4 beta-1. This binding inhibits the interaction between integrin alpha-4 beta-1 and its ligand, vascular cell adhesion molecule-1 (VCAM-1). This disruption leads to decreased cell adhesion and migration, which is beneficial in conditions where excessive cell adhesion contributes to disease pathology .

Preparation Methods

Synthetic Routes and Reaction Conditions

BIO 5192 is synthesized through a multi-step process involving the coupling of various chemical intermediates. The key steps include:

Industrial Production Methods

Industrial production of BIO 5192 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used to purify the final product to a purity of ≥98% .

Chemical Reactions Analysis

Types of Reactions

BIO 5192 primarily undergoes:

    Substitution reactions: Involving the replacement of functional groups within the molecule.

    Oxidation and reduction reactions: Modifying the oxidation state of specific atoms within the compound.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

BIO 5192 is unique due to its high selectivity and potency for integrin alpha-4 beta-1. It induces a 30-fold increase in the mobilization of murine hematopoietic stem and progenitor cells, displaying a 3-fold additive effect when used with plerixafor .

properties

IUPAC Name

(2S)-2-[[(2S)-1-(3,5-dichlorophenyl)sulfonylpyrrolidine-2-carbonyl]amino]-4-[[(2S)-4-methyl-2-[methyl-[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H46Cl2N6O8S/c1-23(2)18-33(45(4)34(47)19-25-11-13-28(14-12-25)42-38(52)44-30-9-6-5-8-24(30)3)35(48)41-16-15-31(37(50)51)43-36(49)32-10-7-17-46(32)55(53,54)29-21-26(39)20-27(40)22-29/h5-6,8-9,11-14,20-23,31-33H,7,10,15-19H2,1-4H3,(H,41,48)(H,43,49)(H,50,51)(H2,42,44,52)/t31-,32-,33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNQBPRHHZPXCKZ-ZDCRTTOTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)N(C)C(CC(C)C)C(=O)NCCC(C(=O)O)NC(=O)C3CCCN3S(=O)(=O)C4=CC(=CC(=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)N(C)[C@@H](CC(C)C)C(=O)NCC[C@@H](C(=O)O)NC(=O)[C@@H]3CCCN3S(=O)(=O)C4=CC(=CC(=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H46Cl2N6O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

817.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

327613-57-0
Record name BIO-5192
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0327613570
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BIO-5192
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55W0N209OS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Butanoic acid, 1-((3,5-dichlorophenyl)sulfonyl)-L-prolyl-N4-(N-methyl-N-((4-((((2-methylphenyl)amino)carbonyl)amino)phenyl)acetyl)-L-leucyl)-2,4-diamino-, (2S)-
Reactant of Route 2
Butanoic acid, 1-((3,5-dichlorophenyl)sulfonyl)-L-prolyl-N4-(N-methyl-N-((4-((((2-methylphenyl)amino)carbonyl)amino)phenyl)acetyl)-L-leucyl)-2,4-diamino-, (2S)-
Reactant of Route 3
Reactant of Route 3
Butanoic acid, 1-((3,5-dichlorophenyl)sulfonyl)-L-prolyl-N4-(N-methyl-N-((4-((((2-methylphenyl)amino)carbonyl)amino)phenyl)acetyl)-L-leucyl)-2,4-diamino-, (2S)-
Reactant of Route 4
Reactant of Route 4
Butanoic acid, 1-((3,5-dichlorophenyl)sulfonyl)-L-prolyl-N4-(N-methyl-N-((4-((((2-methylphenyl)amino)carbonyl)amino)phenyl)acetyl)-L-leucyl)-2,4-diamino-, (2S)-
Reactant of Route 5
Reactant of Route 5
Butanoic acid, 1-((3,5-dichlorophenyl)sulfonyl)-L-prolyl-N4-(N-methyl-N-((4-((((2-methylphenyl)amino)carbonyl)amino)phenyl)acetyl)-L-leucyl)-2,4-diamino-, (2S)-
Reactant of Route 6
Reactant of Route 6
Butanoic acid, 1-((3,5-dichlorophenyl)sulfonyl)-L-prolyl-N4-(N-methyl-N-((4-((((2-methylphenyl)amino)carbonyl)amino)phenyl)acetyl)-L-leucyl)-2,4-diamino-, (2S)-

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